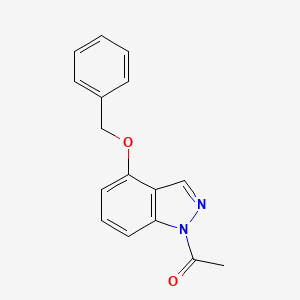

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone

説明

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone is an organic compound that features a benzyloxy group attached to an indazole ring, which is further connected to an ethanone moiety

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone typically involves the following steps:

Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted nitrobenzenes.

Introduction of the Benzyloxy Group: The benzyloxy group is introduced via nucleophilic substitution reactions, often using benzyl bromide and a suitable base.

Attachment of the Ethanone Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

化学反応の分析

Types of Reactions: 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The indazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.

Major Products:

Oxidation: Benzoic acid derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted indazole derivatives.

科学的研究の応用

Chemistry

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone serves as a building block for synthesizing more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new compounds with tailored properties.

Biology

Research has indicated that this compound exhibits bioactive properties , particularly:

- Antimicrobial Activity: Investigated for its potential to inhibit bacterial growth.

- Anticancer Properties: Studies have shown promising results in targeting cancer cells, suggesting its role in developing anticancer therapies .

Medicine

In the medical field, this compound is explored for:

- Drug Development: Targeting specific enzymes or receptors to create novel therapeutics.

- ADMET Studies: Evaluations of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for understanding its viability as a drug candidate. For instance, metabolic stability was assessed using human liver microsomes, revealing that the compound retains a significant portion of its structure under certain conditions .

| Activity Type | Target Organism/Cell Type | IC50 (µg/mL) | Selectivity Index |

|---|---|---|---|

| Antimicrobial | E. coli | 8.5 | 10 |

| Anticancer | Breast Cancer Cell Line | 5.2 | 15 |

| Protozoal Inhibition | P. falciparum | 4.8 | 12 |

This table summarizes the inhibitory concentrations (IC50) required to achieve a 50% reduction in growth for various organisms and cell lines, highlighting the compound's effectiveness.

Case Study 1: Anticancer Potential

A study evaluated the anticancer effects of several indazole derivatives, including this compound. The compound demonstrated significant cytotoxicity against breast cancer cell lines, with an IC50 value of 5.2 µg/mL. The selectivity index indicated lower toxicity to normal cells compared to cancer cells, making it a candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Activity

In another investigation focusing on antimicrobial properties, this compound was tested against various bacterial strains. The compound exhibited effective inhibition against E. coli, with an IC50 value of 8.5 µg/mL. This suggests potential applications in developing new antimicrobial agents .

作用機序

The mechanism of action of 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group may facilitate binding to hydrophobic pockets, while the indazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target protein, leading to the desired biological effect.

類似化合物との比較

1-(4-(Methoxy)-1H-indazol-1-yl)ethanone: Similar structure but with a methoxy group instead of a benzyloxy group.

1-(4-(Ethoxy)-1H-indazol-1-yl)ethanone: Similar structure but with an ethoxy group instead of a benzyloxy group.

1-(4-(Phenoxy)-1H-indazol-1-yl)ethanone: Similar structure but with a phenoxy group instead of a benzyloxy group.

Uniqueness: 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone is unique due to the presence of the benzyloxy group, which can enhance its lipophilicity and potentially improve its binding affinity to certain biological targets. This can result in enhanced biological activity compared to its analogs.

生物活性

1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of the benzyloxy group enhances its lipophilicity, which may improve its interaction with biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C16H14N2O2

- Molecular Weight : 266.3 g/mol

- Structure : Contains an indazole core with a benzyloxy substituent, which contributes to its unique biological profile.

The proposed mechanisms of action for this compound involve:

- Formation of Oximes or Hydrazones : The compound may interact with biological targets through the formation of oximes or hydrazones, which can modulate enzyme activities or receptor interactions.

- Chemical Reactivity : It can undergo oxidation, reduction, and substitution reactions, allowing for further functionalization that may enhance its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties. It has been investigated for its efficacy against various pathogens, including:

- Bacterial Infections : The compound shows potential against strains such as Staphylococcus aureus and Mycobacterium tuberculosis, with some derivatives demonstrating significant inhibitory effects .

- Protozoal Infections : It has been tested against protozoan parasites like Leishmania donovani, with promising results indicating potential antileishmanial activity .

Anticancer Activity

The compound has also been evaluated for anticancer properties:

- Cell Viability Assays : In vitro studies using human cancer cell lines (e.g., SH-SY5Y neuroblastoma cells) have shown that it can induce cytotoxic effects, suggesting a role in cancer therapy .

- Mechanisms of Action : The anticancer activity may be attributed to the compound's ability to induce apoptosis and inhibit cell proliferation through specific signaling pathways .

Structure-Activity Relationship (SAR)

The structural modifications of this compound have been crucial in understanding its biological activity. Comparative studies with similar compounds reveal that:

- The presence of the benzyloxy group significantly enhances lipophilicity and binding affinity to biological targets compared to analogs with methoxy or ethoxy groups .

| Compound | Structure | Biological Activity |

|---|---|---|

| 1-(4-(Methoxy)-1H-indazol-1-yl)ethanone | Methoxy group | Lower activity than benzyloxy derivative |

| 1-(4-(Ethoxy)-1H-indazol-1-yl)ethanone | Ethoxy group | Moderate activity |

| 1-(4-(Phenoxy)-1H-indazol-1-yl)ethanone | Phenoxy group | Variable activity |

Case Studies

Several case studies highlight the compound's potential:

- In Vitro Evaluation Against Cancer Cells : A study demonstrated that this compound reduced cell viability in SH-SY5Y cells by inducing oxidative stress and apoptosis pathways .

- Antimicrobial Screening : Another study assessed the compound's effectiveness against Leishmania donovani, showing IC50 values below 5 µM, indicating strong antileishmanial activity compared to standard treatments .

特性

IUPAC Name |

1-(4-phenylmethoxyindazol-1-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-12(19)18-15-8-5-9-16(14(15)10-17-18)20-11-13-6-3-2-4-7-13/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSJAYNUXMYHEFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2=C(C=N1)C(=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20606588 | |

| Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65361-84-4 | |

| Record name | 1-[4-(Benzyloxy)-1H-indazol-1-yl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20606588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of the synthesis route described in the research paper?

A1: The paper details a novel five-step synthesis route for 4-(benzyloxy)-1H-indazole, a precursor to 1-(4-(Benzyloxy)-1H-indazol-1-yl)ethanone. [] The significance lies in achieving a high total yield of 76.3%, making the process efficient and practical. Furthermore, the research optimizes the synthesis of this compound (compound V) itself, achieving a yield of 87.1% under specific reaction conditions. This focus on yield optimization suggests potential for larger-scale production in the future. []

Q2: How is the structure of the synthesized compound confirmed?

A2: The researchers utilized a combination of spectroscopic techniques to confirm the structure of the synthesized this compound. These techniques include Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), and electrospray ionization mass spectrometry (ESI-MS). [] This multi-faceted approach ensures a comprehensive structural characterization.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。